Cas no 1373423-53-0 (GSK-J4)

GSK-J4 structure
Nom du produit:GSK-J4
Numéro CAS:1373423-53-0
Le MF:C24H27N5O2
Mégawatts:417.50348
MDL:MFCD22683852
CID:1123821
PubChem ID:71729975
GSK-J4 Propriétés chimiques et physiques
Nom et identifiant
-
- GSK J4
- ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
- GSK J4 HCl
- Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate
- GSK-J4
- ETHYL 3-{[2-(PYRIDIN-2-YL)-6-(1,2,4,5-TETRAHYDRO-3-BENZAZEPIN-3-YL)PYRIMIDIN-4-YL]AMINO}PROPANOATE
- DA-63950
- EN300-126002
- AKOS024458241
- Ethyl-3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate; GSK J4
- GSK-J4, >=98% (HPLC)
- DTXSID201025774
- CHEBI:95077
- GSK J4 hydrochloride
- SCHEMBL14931829
- BDBM50483927
- BRD-K98203492-001-01-1
- A857328
- ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate
- N-[2-(2-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-beta-alanine ethyl ester
- 1373423-53-0
- HB1407
- BG162626
- ethyl 3-(6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-ylamino)propanoate
- GSKJ4
- MFCD22683852
- SB19351
- J-007003
- BCP08261
- CS-3986
- AC-32705
- Q27077925
- N-[2-(2-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-beta-alanin e ethyl ester
- HY-15648B
- CHEMBL3183531
- Z1543021064
- GTPL8979
- Histone Lysine Demethylase Inhibitor VIII
- AS-78162
- GSK-J1 Pro-Drug
- BRD-K98203492-003-04-1
- GSKJ4 compound
-
- MDL: MFCD22683852
- Piscine à noyau: InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)
- La clé Inchi: WBKCKEHGXNWYMO-UHFFFAOYSA-N
- Sourire: O=C(OCC)CCNC1=NC(C2=CC=CC=N2)=NC(N3CCC(C=CC=C4)=C4CC3)=C1
Propriétés calculées
- Qualité précise: 417.21647512g/mol
- Masse isotopique unique: 417.21647512g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 8
- Complexité: 546
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.3
- Surface topologique des pôles: 80.2Ų
Propriétés expérimentales
- Dense: 1.216±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (1.5E-3 g/L) (25 ºC),
GSK-J4 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK-J4 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB462493-250 mg |
N-[2-(2-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-beta-alanine ethyl ester; . |
1373423-53-0 | 250mg |
€883.00 | 2023-06-15 | ||
Enamine | EN300-126002-2.5g |
ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate |
1373423-53-0 | 97% | 2.5g |
$2403.0 | 2023-05-06 | |
Enamine | EN300-126002-1.0g |
ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate |
1373423-53-0 | 97% | 1g |
$1150.0 | 2023-05-06 | |
TRC | G195020-10mg |
gskj4 |
1373423-53-0 | 10mg |
$ 170.00 | 2022-06-04 | ||
Enamine | EN300-126002-0.05g |
ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate |
1373423-53-0 | 97% | 0.05g |
$268.0 | 2023-05-06 | |
DC Chemicals | DC7654-250 mg |
GSK J4 HCl |
1373423-53-0 | >95% | 250mg |
$1000.0 | 2022-02-28 | |
DC Chemicals | DC7654-1 g |
GSK J4 HCl |
1373423-53-0 | >95% | 1g |
$1900.0 | 2022-02-28 | |
ChemScence | CS-3986-10mg |
GSK-J4 |
1373423-53-0 | 99.64% | 10mg |
$158.0 | 2022-04-27 | |
Axon Medchem | 1933-5 mg |
GSK J4 |
1373423-53-0 | 99% | 5mg |
€105.00 | 2023-07-10 | |
Axon Medchem | 1933-25 mg |
GSK J4 |
1373423-53-0 | 99% | 25mg |
€365.00 | 2023-07-10 |
GSK-J4 Littérature connexe
-
Jingxin Mo,Li Wang,Xiaojia Huang,Bing Lu,Changye Zou,Lili Wei,Junjun Chu,Paul K. Eggers,Shen Chen,Colin L. Raston,Jun Wu,Lee Yong Lim,Wei Zhao Nanoscale 2017 9 13142
-
Ctibor ?kuta,Christopher Southan,Petr Bart?něk RSC Med. Chem. 2021 12 1428
1373423-53-0 (GSK-J4) Produits connexes
- 132154-13-3((1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine)
- 1015779-81-3(5-Bromo-3-methoxy-1H-pyrazole)
- 1228690-56-9(1-(2,3-Difluorophenyl)ethanol)
- 338961-27-6(1-(2,4-DICHLORO-5-METHOXYPHENYL)-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAAZOLE)
- 863711-82-4(3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine)
- 2137988-66-8(8-Bromo-2-cyclobutylquinolin-3-ol)
- 2227914-70-5((1S)-3-amino-1-(5-bromothiophen-2-yl)propan-1-ol)
- 1261794-57-3(3-Chloro-2-(2-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile)
- 2172539-14-7(4-1-(hydroxymethyl)-2-methylcyclopropyl-1-(2-methylpropyl)piperidin-4-ol)
- 1196153-01-1(5-Acetylamino-6-amino-3-methyluracil Hydrate)
Fournisseurs recommandés
atkchemica
(CAS:1373423-53-0)GSK-J4

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:1373423-53-0)GSK-J4

Pureté:99%/99%/99%
Quantité:250mg/100mg/50mg
Prix ($):438.0/258.0/152.0